10-Oxododecanoic acid

CAS No.: 673-85-8

Cat. No.: VC8130469

Molecular Formula: C12H22O3

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 673-85-8 |

|---|---|

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | 10-oxododecanoic acid |

| Standard InChI | InChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15) |

| Standard InChI Key | DWYPQNGEJSYCSO-UHFFFAOYSA-N |

| SMILES | CCC(=O)CCCCCCCCC(=O)O |

| Canonical SMILES | CCC(=O)CCCCCCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

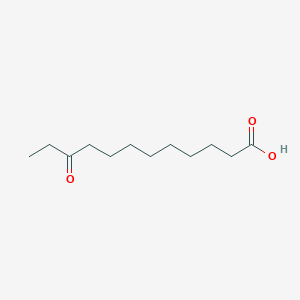

10-Oxododecanoic acid, also known as 10-ketododecanoic acid, features a 12-carbon aliphatic chain with a ketone group at the 10th position and a carboxylic acid terminus. Its IUPAC name is 10-oxododecanoic acid, and its SMILES notation is . The compound’s hydrophobicity (LogP ≈ 2.7) and melting point (110°C for the analogous 10-oxodecanoic acid) underscore its stability in organic solvents and solid-state applications .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

10-Oxododecanoic acid is synthesized via oxidation of dodecanoic acid (lauric acid) using agents like potassium permanganate () or chromium trioxide () under acidic conditions. The reaction proceeds through the formation of a keto-intermediate, with yields optimized by controlling temperature and reaction time.

Reaction Scheme:

Industrial Methods

Industrial production employs catalytic oxidation using supported metal catalysts (e.g., palladium or platinum) in continuous flow reactors, enhancing scalability and purity . For instance, patents describe the use of β-oxidation pathway engineering in Escherichia coli to produce related hydroxy acids, highlighting biotechnology’s role in optimizing yields .

Biological Activity and Metabolic Roles

Antimicrobial Properties

10-Oxododecanoic acid demonstrates antifungal activity against pathogens like Morganella morganii, with minimum inhibitory concentrations (MIC) reported in the range of 50–100 µg/mL . Its mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes in fatty acid metabolism .

Metabolic Pathways

In mammalian systems, medium-chain oxo-fatty acids like 10-oxododecanoic acid participate in β-oxidation and ketogenesis. A structurally related compound, 10-oxo-12(Z)-octadecenoic acid, activates transient receptor potential vanilloid 1 (TRPV1), enhancing energy expenditure and adipocyte browning in mice . This suggests potential metabolic applications for 10-oxododecanoic acid in obesity management .

Table 2: Key Biological Activities

| Activity | Mechanism | Model System | Source |

|---|---|---|---|

| Antifungal | Membrane disruption | M. morganii | Jaddoa et al. |

| Metabolic Modulation | TRPV1 activation (analogous) | Murine adipocytes | Kim et al. |

Industrial and Research Applications

Organic Synthesis

10-Oxododecanoic acid serves as a precursor for synthesizing surfactants, lubricants, and specialty polymers. Its keto group enables nucleophilic substitutions (e.g., formation of oximes) and reductions to hydroxyl derivatives .

Pharmaceutical Development

Derivatives of 10-oxododecanoic acid exhibit antitumor and anti-inflammatory properties. For example, 12-dimethylamino-10-oxododecanoic acid, a modified variant, shows promise in preclinical cancer models .

Comparative Analysis with Related Compounds

10-Oxodecanoic Acid (C10H18O3)

Shorter chain length reduces hydrophobicity (LogP ≈ 2.1) and melting point (110°C), limiting its utility in high-temperature applications compared to the C12 analogue .

11-Oxododecanoic Acid

Positional isomerism of the ketone group alters reactivity; the 11-oxo derivative exhibits distinct enzymatic interactions in β-oxidation pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume